molecular formula C4H6N2O4 B154145 1-Nitroazetidine-3-carboxylic acid CAS No. 128534-30-5

1-Nitroazetidine-3-carboxylic acid

Cat. No. B154145
CAS RN: 128534-30-5
M. Wt: 146.1 g/mol
InChI Key: BFLVHFJMYNKSEK-UHFFFAOYSA-N
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Description

1-Nitroazetidine-3-carboxylic acid is a chemical compound with the molecular formula C4H6N2O4 . It is a derivative of azetidine, a four-membered heterocyclic compound with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of 1-Nitroazetidine-3-carboxylic acid involves a four-membered ring containing one nitrogen atom . The molecule has a molecular weight of 146.101 Da .

Scientific Research Applications

Chemical Synthesis and Properties

1-Nitroazetidine-3-carboxylic acid is primarily explored in the field of chemical synthesis. It has been used in the preparation of nitrosamino acids, showcasing its potential in synthesizing compounds with varied properties and applications. For instance, the N-nitroso derivatives of amino acids like sarcosine, azetidine-2-carboxylic acid, and others have been prepared using compounds similar to 1-nitroazetidine-3-carboxylic acid, indicating its utility in creating structurally diverse molecules (Lijinsky, Keefer, & Loo, 1970).

Pharmaceutical Research

In pharmaceutical research, derivatives of 1-nitroazetidine-3-carboxylic acid have been employed for synthesizing potent inhibitors in drug development. One example is the enantioselective synthesis of a GlyT1 inhibitor, where a 3-nitroazetidine donor, closely related to 1-nitroazetidine-3-carboxylic acid, was used as a key intermediate (Davis, Danneman, & Johnston, 2012).

Heterocyclic Chemistry

Heterocyclic chemistry is another area where 1-nitroazetidine-3-carboxylic acid finds relevance. Its derivatives have been synthesized for creating nitroamine-containing 1,2,4-triazoles, demonstrating the versatility of this compound in constructing complex heterocyclic structures (Efimova et al., 2013).

Methodological Advancements in Synthesis

1-Nitroazetidine-3-carboxylic acid is also crucial in advancing synthetic methodologies. For example, it has been used in the diastereoselective synthesis of 3-nitroazetidines, showcasing its role in developing novel synthesis processes (Rai & Yadav, 2011).

Future Directions

Azetidines, including 1-Nitroazetidine-3-carboxylic acid, continue to be an area of active research due to their diverse reactivity and potential applications in medicinal chemistry . Future research may focus on developing new synthetic methods and exploring their potential applications in various fields .

properties

IUPAC Name

1-nitroazetidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O4/c7-4(8)3-1-5(2-3)6(9)10/h3H,1-2H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFLVHFJMYNKSEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nitroazetidine-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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